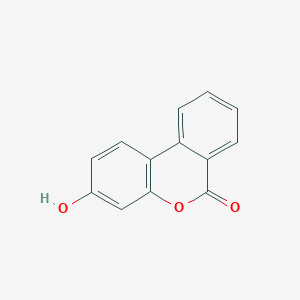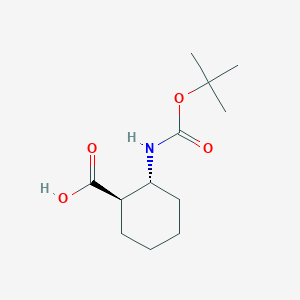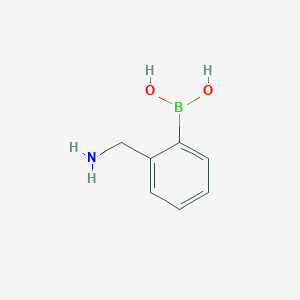
(2-(Aminomethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Aminomethyl)phenyl)boronic acid” is a boronic acid derivative. It has been used as a reactant for the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It has also been used in the preparation of designed boronate ligands for glucose-selective holographic sensors .
Synthesis Analysis
The synthesis of “(2-(Aminomethyl)phenyl)boronic acid” has been reported in several studies. One efficient process for the synthesis of this compound involves borylation, oxidation, nitration, esterification, and hydrogenation . Another method involves functionalizing synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .Molecular Structure Analysis
The molecular formula of “(2-(Aminomethyl)phenyl)boronic acid” is C7H10BNO2 . The molecular weight is 150.97 g/mol . The InChI string is InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Aminomethyl)phenyl)boronic acid” include a molecular weight of 150.97 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 66.5 Ų .Applications De Recherche Scientifique
Glucose Sensors
Specific Scientific Field
Biochemical Engineering, Biomedical Engineering
Summary of the Application
“(2-(Aminomethyl)phenyl)boronic acid” is used in the design of glucose sensors. These sensors are promising in glucose monitoring applications .
Methods of Application or Experimental Procedures
The most widely reported optical glucose sensors are designed based on the PET effect, which typically involves a fluorophore connected to the amine group of (2-(aminomethyl)phenyl)boronic acid with a methylene spacer .
Results or Outcomes
Boronic acid (BA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .
Peptide Synthesis
Specific Scientific Field
Chemistry, Biochemistry
Summary of the Application
“(2-(Aminomethyl)phenyl)boronic acid” is used in the synthesis of peptides .
Methods of Application or Experimental Procedures
The compound is used to functionalize synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .
Results or Outcomes
The solution-phase chemistries afforded the highest yields, and were used to synthesize seven complex biotinylated multi-boronic acid peptides .
Sensing Applications
Summary of the Application
“(2-(Aminomethyl)phenyl)boronic acid” is used in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
Methods of Application or Experimental Procedures
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Building Materials for Microparticles
Specific Scientific Field
Material Science, Chemistry
Summary of the Application
“(2-(Aminomethyl)phenyl)boronic acid” is used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Propriétés
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)boronic acid | |
CAS RN |
248274-03-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



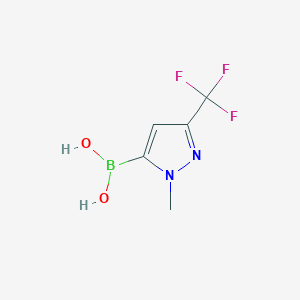
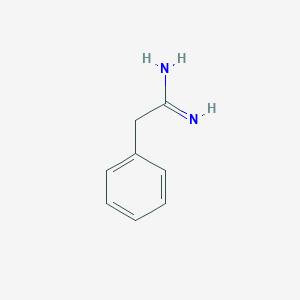
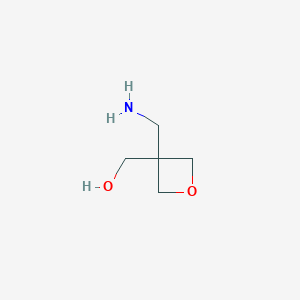
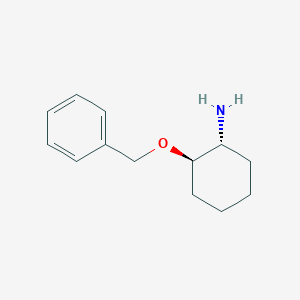
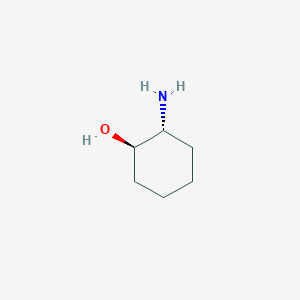
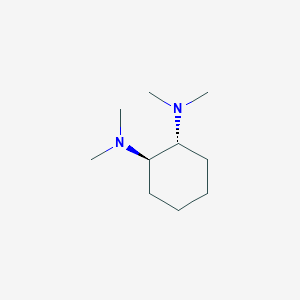


![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
